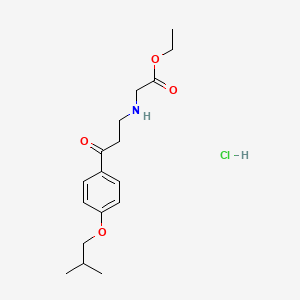
Glycine, N-(3-(4-(2-methylpropoxy)phenyl)-3-oxopropyl)-, ethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-(3-(4-(2-methylpropoxy)phenyl)-3-oxopropyl)-, ethyl ester, hydrochloride: is a synthetic organic compound It is a derivative of glycine, an amino acid, and is characterized by the presence of an ethyl ester and hydrochloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(3-(4-(2-methylpropoxy)phenyl)-3-oxopropyl)-, ethyl ester, hydrochloride typically involves the esterification of glycine with ethyl alcohol in the presence of hydrochloric acid. The process can be summarized as follows:
Esterification: Glycine reacts with ethyl alcohol in the presence of hydrochloric acid to form glycine ethyl ester hydrochloride.
Substitution Reaction: The glycine ethyl ester hydrochloride undergoes a substitution reaction with 3-(4-(2-methylpropoxy)phenyl)-3-oxopropyl chloride to form the final product.
The reaction conditions generally involve refluxing the reactants in an appropriate solvent, such as methanol or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reactants. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl ester group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential role in modulating biochemical pathways. It can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features make it a candidate for developing inhibitors or activators of specific enzymes.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale production processes.
Wirkmechanismus
The mechanism of action of Glycine, N-(3-(4-(2-methylpropoxy)phenyl)-3-oxopropyl)-, ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the ethyl ester and hydrochloride groups enhances its solubility and bioavailability, facilitating its interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycine ethyl ester hydrochloride: A simpler derivative of glycine with similar ester and hydrochloride groups.
N-(3-(4-(2-methylpropoxy)phenyl)-3-oxopropyl)glycine: A structurally similar compound without the ethyl ester group.
Uniqueness
The unique combination of the glycine backbone with the 3-(4-(2-methylpropoxy)phenyl)-3-oxopropyl group and the ethyl ester and hydrochloride groups distinguishes this compound from its analogs. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
64875-82-7 |
|---|---|
Molekularformel |
C17H26ClNO4 |
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
ethyl 2-[[3-[4-(2-methylpropoxy)phenyl]-3-oxopropyl]amino]acetate;hydrochloride |
InChI |
InChI=1S/C17H25NO4.ClH/c1-4-21-17(20)11-18-10-9-16(19)14-5-7-15(8-6-14)22-12-13(2)3;/h5-8,13,18H,4,9-12H2,1-3H3;1H |
InChI-Schlüssel |
RQLHMVZJZUNBFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNCCC(=O)C1=CC=C(C=C1)OCC(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


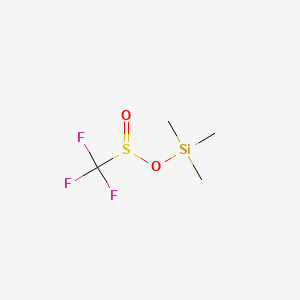
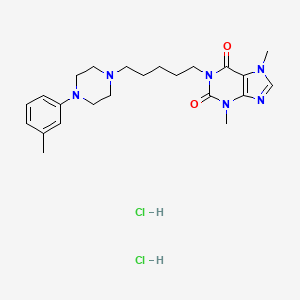

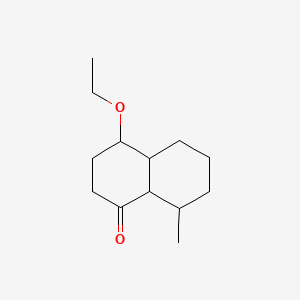

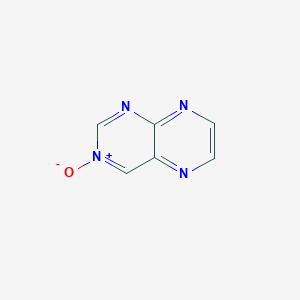


![2,6,8-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13794751.png)
![Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate](/img/structure/B13794752.png)

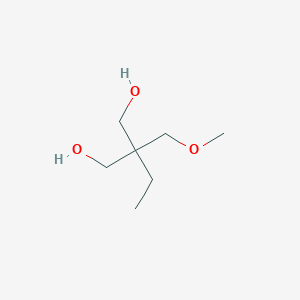
![2-[5-(3-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13794756.png)

